N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dimethoxybenzamide
Description
This compound is a structurally complex molecule featuring a tetrahydrothieno[2,3-c]pyridine core fused with a benzo[d]thiazole moiety. Key substituents include an acetyl group at the 6-position and a 3,5-dimethoxybenzamide group at the 2-position.
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S2/c1-14(29)28-9-8-18-21(13-28)34-25(22(18)24-26-19-6-4-5-7-20(19)33-24)27-23(30)15-10-16(31-2)12-17(11-15)32-3/h4-7,10-12H,8-9,13H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIYWYOXPWMOTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=CC(=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-3,5-dimethoxybenzamide, has been found to have significant activity against Mycobacterium tuberculosis . The primary target of this compound is the enzyme DprE1 , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall.
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function. This interaction disrupts the biosynthesis of arabinogalactan, leading to the weakening of the mycobacterial cell wall and ultimately causing cell death.
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway. By inhibiting DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall. This disruption leads to a weakened cell wall, making the bacteria more susceptible to external threats and potentially leading to cell death.
Biological Activity
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dimethoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates multiple pharmacophores that may contribute to its biological activity. This article reviews the biological activities associated with this compound, including its antimicrobial properties and potential mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 413.6 g/mol. The compound features a benzothiazole moiety, which is known for its biological significance, particularly in anti-tubercular and anti-cancer activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives. Specifically, compounds with similar structures have demonstrated efficacy against various bacterial strains. For instance:
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 9a | 250 | 98 |
| 12a | 100 | 99 |
These findings indicate that the synthesized benzothiazole derivatives exhibit potent inhibitory effects against pathogens like Mycobacterium tuberculosis .
The mechanisms by which benzothiazole derivatives exert their antimicrobial effects often involve:
- Inhibition of cell wall synthesis : Compounds disrupt the synthesis of peptidoglycan layers in bacterial cells.
- Interference with metabolic pathways : Certain derivatives inhibit enzymes critical for bacterial metabolism.
- DNA intercalation : Some studies suggest that benzothiazole compounds can intercalate into DNA, disrupting replication and transcription processes.
Case Studies
A notable case study involved the synthesis and evaluation of a series of benzothiazole-based compounds for their anti-tubercular activity. These compounds were synthesized using various methods such as Knoevenagel condensation and exhibited varying degrees of inhibition against M. tuberculosis .
Another study focused on the crystal structure analysis of related compounds, revealing structural features that correlate with biological activity. The structural data indicated specific interactions between the compound and target proteins, suggesting a basis for its efficacy .
Structural Insights
The crystal structure of this compound has been elucidated to provide insights into its binding interactions with biological targets. The presence of functional groups such as methoxy and acetyl enhances solubility and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Frameworks
Compound A: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b)
- Core Structure : Thiazolo[3,2-a]pyrimidine fused with a 5-methylfuran group.
- Substituents: 4-Cyanobenzylidene at position 2 and a nitrile (CN) at position 5.
- Properties : Melting point 213–215°C; IR peaks at 3,423 cm⁻¹ (NH) and 2,209 cm⁻¹ (CN); molecular weight 403 g/mol (C₂₂H₁₇N₃O₃S) .
- Comparison: Unlike the target compound, Compound A lacks the benzo[d]thiazole and tetrahydrothieno[2,3-c]pyridine systems. Its nitrile and furan groups may enhance polarity but reduce metabolic stability compared to the acetyl and dimethoxybenzamide groups in the target molecule.
Compound B: N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride
- Core Structure: Tetrahydrothieno[2,3-c]pyridine fused with benzo[d]thiazole.
- Substituents : Benzyl at position 6 and thiophen-2-ylacetamide at position 2; hydrochloride salt form.
- Properties : Molecular formula C₂₇H₂₄ClN₃OS₃; molecular weight 538.2 g/mol .
- Comparison: While sharing the benzo[d]thiazole-thieno[2,3-c]pyridine core with the target compound, Compound B substitutes the acetyl group with a benzyl moiety and replaces dimethoxybenzamide with a thiophene-containing acetamide. These changes likely increase hydrophobicity and alter binding affinities in biological systems.
Key Observations :
- Synthetic Accessibility : Compound A was synthesized in 68% yield via a one-step condensation reaction , whereas the target compound likely requires more intricate steps due to its fused heterocyclic systems.
- Polarity and Solubility : The dimethoxybenzamide group in the target compound may improve aqueous solubility compared to the nitrile in Compound A or the benzyl group in Compound B.
- Biological Relevance : The benzo[d]thiazole moiety, common to both the target compound and Compound B, is associated with kinase inhibition and anticancer activity in other studies, though direct evidence is lacking here .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
